![molecular formula C13H9ClFNO4S B2460948 4-Chloro-3-(4-fluoro-phenylsulfamoyl)-benzoic acid CAS No. 721415-29-8](/img/structure/B2460948.png)
4-Chloro-3-(4-fluoro-phenylsulfamoyl)-benzoic acid
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Overview
Description
Phenylboronic acids are a class of compounds that contain a phenyl group (C6H5-) and two hydroxyl groups attached to boron . They are commonly used in organic synthesis .
Synthesis Analysis
Phenylboronic acids can be synthesized using phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Other routes involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation .Molecular Structure Analysis
The boron atom in phenylboronic acids is sp2-hybridized and contains an empty p-orbital . The orthorhombic crystals use hydrogen bonding to form units made up of two molecules .Chemical Reactions Analysis
Phenylboronic acids can be used as reactants in various reactions such as Suzuki coupling, Pd-catalyzed direct arylation of pyrazoles with phenylboronic acids, Mizoroki-Heck and Suzuki-Miyaura coupling reactions catalyzed by palladium nanoparticles, and Cu-catalyzed Petasis reactions .Physical And Chemical Properties Analysis
Phenylboronic acids are generally stable and easy to handle . They are soluble in most polar organic solvents and are poorly soluble in hexanes and carbon tetrachloride .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-chloro-3-[(4-fluorophenyl)sulfamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFNO4S/c14-11-6-1-8(13(17)18)7-12(11)21(19,20)16-10-4-2-9(15)3-5-10/h1-7,16H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLCUHPLAHASPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-(4-fluoro-phenylsulfamoyl)-benzoic acid |
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